molecular formula C16H21Cl2N3O2 B1149951 Bendamustine D4

Bendamustine D4

カタログ番号: B1149951
分子量: 362.3 g/mol
InChIキー: YTKUWDBFDASYHO-BSFGQKQYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

SDX-105 D4は、ベンダムスチンD4としても知られており、ベンダムスチンの重水素標識バージョンです。ベンダムスチンは、アルキル化および代謝拮抗作用を有する化学療法剤です。 主に非ホジキンリンパ腫や慢性リンパ性白血病などの血液悪性腫瘍の治療に使用されます .

準備方法

合成経路および反応条件

SDX-105 D4の合成には、ベンダムスチン分子への重水素の組み込みが含まれます。これは、通常、合成プロセスで重水素化試薬を使用することによって達成されます。 重要なステップには、ベンゾイミダゾール環の形成、2-クロロエチルアミンアルキル化基の付加、および酪酸側鎖の付加が含まれます .

工業生産方法

SDX-105 D4の工業生産は、ラボ合成と同じ合成経路に従いますが、規模が大きくなります。このプロセスには、最終製品の収率と純度を高くするために、反応条件の厳格な制御が含まれます。 重水素化溶媒および試薬の使用は、合成全体を通じて重水素標識を維持するために不可欠です .

化学反応の分析

科学的研究の応用

Clinical Studies

  • Rituximab-Refractory Indolent B-Cell Lymphoma :
    A multicenter study evaluated the efficacy of bendamustine in patients with rituximab-refractory indolent B-cell lymphoma. The study included 100 patients who received bendamustine at a dose of 120 mg/m². The overall response rate (ORR) was 75%, with a median duration of response (DOR) of 9.2 months .
  • Mantle Cell Lymphoma :
    In a retrospective analysis involving 30 patients with mantle cell lymphoma treated with bendamustine, an ORR of 83% was observed, with significant complete responses noted . This highlights bendamustine's potential as a viable treatment option for this challenging subtype of lymphoma.
  • Combination Therapy with Rituximab :
    Bendamustine combined with rituximab has been extensively studied. A phase II trial reported an ORR of 77% among patients receiving this combination, demonstrating its effectiveness even in heavily pretreated populations .

Adverse Effects and Safety Profile

While bendamustine is generally well-tolerated, it can cause hematologic toxicities such as neutropenia and thrombocytopenia. In one study, grade 3 or 4 neutropenia occurred in approximately 61% of patients . Non-hematologic adverse effects commonly reported include nausea, fatigue, and diarrhea .

Case Study: Immune Hemolytic Anemia

A notable case involved a patient who developed severe autoimmune hemolytic anemia after receiving bendamustine for splenic marginal zone lymphoma. The patient required aggressive treatment including plasma exchange and immunosuppression, illustrating the potential for serious complications associated with this therapy .

Data Summary Tables

The following tables summarize key findings from various studies on the efficacy and safety of bendamustine:

Study Patient Population Treatment Regimen Overall Response Rate (%) Median Duration of Response (months) Common Adverse Effects
Study 1 Rituximab-refractory indolent B-cell lymphomaBendamustine 120 mg/m² IV75%9.2Neutropenia (61%), Nausea (77%)
Study 2 Mantle Cell LymphomaBendamustine alone83%Not specifiedNeutropenia (23%), Anemia (3%)
Study 3 Combination therapy with rituximabBendamustine + Rituximab77%Not specifiedFatigue (64%), Diarrhea (42%)

作用機序

SDX-105 D4は、主にDNAのアルキル化によってその効果を発揮します。これは、DNAの架橋と鎖の切断につながり、DNAの複製と転写を妨げます。 この化合物は、アポトーシスや有糸分裂カタストロフィーなどのメカニズムを通じて細胞死を誘導します . 重要な分子標的は、DNA自体と、DNA損傷応答に関与するタンパク質(ポロ様キナーゼ1(PLK-1)やオーロラAキナーゼ(AurkA)など)です .

類似の化合物との比較

類似の化合物

独自性

SDX-105 D4は、ベンゾイミダゾール環、2-クロロエチルアミンアルキル化基、および酪酸側鎖を含む、多面的な構造が特徴です。 この構造は、その独自の作用機序と、他のアルキル化剤に対する耐性を克服する能力に貢献しています .

類似化合物との比較

生物活性

Bendamustine D4 is a derivative of bendamustine, a chemotherapeutic agent that has shown efficacy in treating various hematologic malignancies, particularly chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, case studies, and safety profile.

Bendamustine functions as an alkylating agent with unique properties that differentiate it from traditional alkylators. It induces apoptosis in cancer cells through several mechanisms:

  • DNA Damage : Bendamustine forms DNA cross-links, leading to replication errors and cell death.
  • Cell Cycle Arrest : It disrupts the cell cycle, particularly affecting the G2/M phase.
  • Synergistic Effects : When combined with other agents like rituximab, bendamustine enhances the apoptotic effects on malignant B-cells .

Efficacy in Hematologic Malignancies

This compound has demonstrated significant efficacy in treating CLL and NHL. A study involving 142 patients showed an overall response rate (ORR) of 68% and a complete response rate (CRR) of 16.5% when used in combination with rituximab. The median number of treatment cycles was four, with a strong correlation between treatment response and prior therapies .

Case Studies

  • Case of Immune Hemolytic Anemia : A 65-year-old male patient developed severe immune hemolytic anemia after the fourth cycle of bendamustine and rituximab therapy for splenic marginal zone lymphoma. This case highlights the potential for serious adverse effects associated with bendamustine treatment, including renal failure due to acute tubular necrosis from hemolysis .
  • Real-world Observational Study : In a multicenter study involving 323 patients treated with bendamustine for indolent NHL, significant toxicity was observed, with grade 3-5 adverse events reported in 40% of patients. The study emphasized the need for careful monitoring during treatment due to risks such as opportunistic infections and secondary malignancies .

Safety Profile

This compound is associated with several adverse effects:

  • Myelosuppression : Severe myelosuppression (grade 3-4) occurred in up to 98% of patients in clinical trials.
  • Infections : Increased risk of infections was noted, particularly in patients receiving combination therapies.
  • Secondary Malignancies : There were reports of secondary cancers following treatment, underscoring the need for long-term follow-up .

Summary Table of Clinical Findings

Study TypePatient PopulationTreatment RegimenORR (%)CRR (%)Major Toxicities
Retrospective142 CLL PatientsBendamustine + Rituximab6816.5Neutropenia, Infections
Observational323 NHL PatientsBendamustine +/- RituximabN/AN/AMyelosuppression, Secondary Cancers

特性

分子式

C16H21Cl2N3O2

分子量

362.3 g/mol

IUPAC名

4-[5-[2-chloroethyl-(2-chloro-1,1,2,2-tetradeuterioethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid

InChI

InChI=1S/C16H21Cl2N3O2/c1-20-14-6-5-12(21(9-7-17)10-8-18)11-13(14)19-15(20)3-2-4-16(22)23/h5-6,11H,2-4,7-10H2,1H3,(H,22,23)/i7D2,9D2

InChIキー

YTKUWDBFDASYHO-BSFGQKQYSA-N

SMILES

CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)O

異性体SMILES

[2H]C([2H])(C([2H])([2H])Cl)N(CCCl)C1=CC2=C(C=C1)N(C(=N2)CCCC(=O)O)C

正規SMILES

CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。